(E)-N-(1-ETHYLPROPYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE
Description
(E)-N-(1-ETHYLPROPYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound features a nitrophenyl group attached to a propenamide backbone, with an ethylpropyl substituent on the nitrogen atom
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-pentan-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-12(4-2)15-14(17)9-8-11-6-5-7-13(10-11)16(18)19/h5-10,12H,3-4H2,1-2H3,(H,15,17)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNAYHSSYGEBLA-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-ETHYLPROPYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the reaction of 3-nitrobenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-ETHYLPROPYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-(1-ETHYLPROPYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-N-(1-ETHYLPROPYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its nitro and amide functional groups. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(1-ETHYLPROPYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure but with the nitro group in the para position.
(E)-N-(1-ETHYLPROPYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE: Similar structure but with the nitro group in the ortho position.
Uniqueness
(E)-N-(1-ETHYLPROPYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties and biological activities compared to its ortho and para counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
